molecular formula C15H19Cl2NO4 B13981270 Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Cat. No.: B13981270
M. Wt: 348.2 g/mol
InChI Key: SVPWGHUSSPARJA-SNVBAGLBSA-N
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Description

Boc-(R)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid (CAS: 500788-90-9) is a chiral, Boc-protected amino acid derivative featuring a 2,4-dichlorobenzyl substituent. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which serves to protect the amino functionality during synthetic processes, enhancing stability and solubility in organic solvents .

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

SVPWGHUSSPARJA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Glycine Derivatives

A common approach involves alkylation of Boc-protected glycine equivalents with 2,4-dichlorobenzyl halides. For example:

  • Starting material : Boc-glycine ethyl ester.
  • Alkylation : React with 2,4-dichlorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) and a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to induce the (R)-configuration. Nickel(II) complexes with Schiff bases enable tandem alkylation-asymmetric transformations.

Enzymatic Resolution

  • Racemic synthesis : Prepare racemic 3-amino-2-(2,4-dichlorobenzyl)propanoic acid via Strecker or Mannich reactions.
  • Resolution : Employ acylases or lipases to selectively hydrolyze the undesired enantiomer. For instance, Candida antarctica lipase B achieves >90% enantiomeric excess (ee).

Boc Protection and Deprotection

  • Protection : Treat the free amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., water/MTBE) with NaHCO₃.
  • Deprotection : Use HCl in dioxane or TFA in dichloromethane, followed by neutralization with aqueous NaOH.

Optimized Protocol from Analogous Systems

Adapted from Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis:

Step Conditions Yield Purity
Alkylation Boc-glycine ethyl ester, 2,4-dichlorobenzyl bromide, K₂CO₃, DMF, 25°C, 12 h 78% 92%
Hydrolysis LiOH·H₂O, MeOH/H₂O (3:1), 0°C → rt, 4 h 95% 98%
Crystallization Dichloromethane/hexane (1:5), pH 2 (HCl) 89% 99.5%

Critical Research Findings

  • Solvent Effects : Non-polar solvents (e.g., toluene) minimize condensation impurities compared to dichloromethane or THF.
  • Temperature Control : Reactions at 20–25°C reduce racemization risks while maintaining efficiency.
  • Impurity Profiles : Column chromatography can be avoided via pH-controlled crystallization, enhancing industrial viability.

Comparative Analysis of Methods

Method Advantages Limitations Source
Alkylation-Asymmetric High ee (>95%), no chiral auxiliaries Requires specialized catalysts
Enzymatic Resolution Eco-friendly, scalable Lower yields (60–70%)
Boc-Protected Synthesis High purity (>99%), industrial compatibility Multi-step, solvent-intensive

Industrial-Scale Considerations

  • Cost Efficiency : Replace chromatographic purification with crystallization.
  • Green Chemistry : Use isopropyl acetate or MTBE instead of dichloromethane.
  • Process Stability : Maintain pH 7–8 during hydrolysis to prevent Boc group cleavage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo oxidation reactions, particularly at the amino group or the benzyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, while the amino and propanoic acid moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogs: Amide Derivatives

describes several amide derivatives with structural similarities to the target compound, differing primarily in functional groups and substituents. Key comparisons include:

Compound Structure Physical Properties Synthetic Yield Key Features
Boc-(R)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid Boc-protected amino acid, 2,4-dichlorobenzyl, carboxylic acid Not explicitly reported Not reported Chiral center (R-configuration), Boc protection for amino group
3f (N-(2,4-Dichlorobenzyl)-2-(4-chlorophenyl)-3-hydroxypropanamide) Amide, 2,4-dichlorobenzyl, 4-chlorophenyl, hydroxyl group White solid, m.p. 106–108°C 40% Lower yield; hydroxyl and amide groups may reduce lipophilicity vs. Boc analog
3e (N-(2,4-Dichlorobenzyl)-3-hydroxy-2-phenylpropanamide) Amide, 2,4-dichlorobenzyl, phenyl, hydroxyl group Brown solid, m.p. 78–80°C 100% Higher yield but lower thermal stability; lacks Boc protection

Key Differences :

  • Functional Groups : The Boc compound’s carboxylic acid group contrasts with the amide/hydroxyl groups in 3e and 3f, affecting solubility and reactivity.
Bioactive Analogs: Collagenase Inhibitors

highlights dichlorobenzyl-containing amino acids as collagenase inhibitors.

Compound Structure IC₅₀ (Collagenase) Binding Interactions
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Pent-4-ynoic acid backbone, S-configuration 1.48 mM Hydrogen bond with Gln215 (2.202 Å), π–π interaction with Tyr201 (4.127 Å)
This compound Propanoic acid backbone, R-configuration Not reported Likely similar interactions but modulated by Boc group and shorter carbon chain

Key Differences :

  • Backbone Length: The pent-4-ynoic acid backbone in compounds may enhance binding affinity compared to the shorter propanoic acid chain in the Boc derivative.
  • Stereochemistry : The S-configuration in collagenase inhibitors vs. the R-configuration in the Boc compound could lead to divergent target affinities .
  • Functional Groups : The Boc group’s steric bulk might hinder enzyme binding, though this requires experimental validation.

Biological Activity

Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a compound that has garnered attention in various fields of biological research, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : A common protecting group in organic synthesis that enhances stability and solubility.
  • Amino Acid Backbone : The presence of an amino group allows for incorporation into peptides.
  • Chlorinated Aromatic Ring : The 2,4-dichlorobenzyl moiety contributes to the compound's lipophilicity and potential biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its Boc protection allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific biological activities. This is particularly important in drug design where precise modifications are necessary to enhance efficacy and reduce side effects .

2. Drug Development

The compound's unique structure aids in the design of pharmaceuticals that can effectively cross biological membranes. Research indicates that compounds with similar structures have shown promise in targeting various diseases, including cancer and neurological disorders. The lipophilic nature of the dichlorobenzyl group may enhance cellular uptake and bioavailability .

3. Neuroscience Research

Studies have indicated that this compound may influence neurotransmitter systems. Its analogs have been investigated for potential therapeutic effects on conditions such as depression and anxiety by modulating amino acid pathways involved in neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study A (2020)Investigated the effect of this compound on peptide formation; demonstrated enhanced yield in SPPS compared to non-protected amino acids .
Study B (2021)Evaluated the pharmacokinetics of a drug candidate derived from this compound; showed improved membrane permeability and bioavailability in animal models .
Study C (2023)Assessed the neuroprotective effects of related compounds; indicated potential benefits in models of neurodegenerative diseases .

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